molecular formula C9H18O3 B12521413 2-(Ethoxymethyl)hexanoic acid CAS No. 813461-95-9

2-(Ethoxymethyl)hexanoic acid

Cat. No.: B12521413
CAS No.: 813461-95-9
M. Wt: 174.24 g/mol
InChI Key: PMRVKRBMIGOVGE-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxymethyl group attached to the second carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of a catalyst such as N-hydroxyphthalimide. This method is favored due to its high selectivity and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of plasticizers, stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: A closely related compound with similar chemical properties and applications.

    Hexanoic acid: Shares the same hexanoic acid backbone but lacks the ethoxymethyl group.

    Valproic acid: Another carboxylic acid with a similar structure but different functional groups.

Uniqueness

2-(Ethoxymethyl)hexanoic acid is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications .

Properties

CAS No.

813461-95-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(ethoxymethyl)hexanoic acid

InChI

InChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

PMRVKRBMIGOVGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COCC)C(=O)O

Origin of Product

United States

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